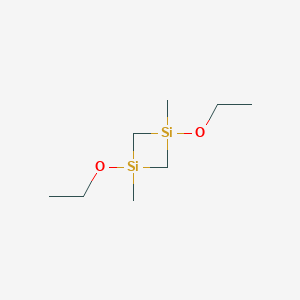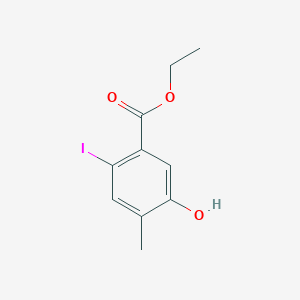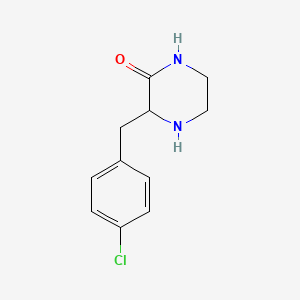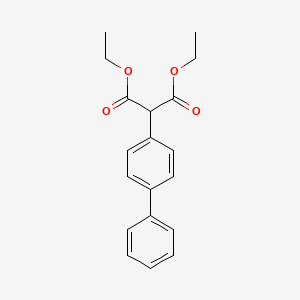![molecular formula C22H28ClNO3 B13682460 tert-Butyl (R)-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]acetate](/img/structure/B13682460.png)
tert-Butyl (R)-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl ®-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a benzyl group, and a phenoxypropyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ®-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]acetate typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route might involve:
Formation of the Phenoxypropyl Intermediate: This step could involve the reaction of phenol with an appropriate halogenated propyl compound under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Formation of the Ester: The final step involves the esterification of the intermediate compound with tert-butyl acetate in the presence of an acid catalyst.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxypropyl group, leading to the formation of various oxidized products.
Reduction: Reduction reactions could target the ester or the benzyl group, resulting in the formation of alcohols or other reduced derivatives.
Substitution: The chloro group in the compound makes it susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.
Major Products: The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phenoxypropyl ketones, while reduction could produce benzyl alcohol derivatives.
科学研究应用
Chemistry: In chemistry, tert-Butyl ®-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. It could serve as a probe to investigate biochemical pathways.
Medicine: In medicine, derivatives of this compound could be explored for their pharmacological properties. They might exhibit activity against specific biological targets, making them candidates for drug development.
Industry: In industrial applications, this compound could be used in the production of specialty chemicals, polymers, or as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of tert-Butyl ®-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]acetate would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The pathways involved would vary based on the biological context in which the compound is studied.
相似化合物的比较
- tert-Butyl ®-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]propanoate
- tert-Butyl ®-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]butanoate
Uniqueness: The uniqueness of tert-Butyl ®-2-[Benzyl(2-chloro-3-phenoxypropyl)amino]acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it might exhibit different reactivity patterns or biological activities due to subtle differences in its molecular structure.
属性
分子式 |
C22H28ClNO3 |
|---|---|
分子量 |
389.9 g/mol |
IUPAC 名称 |
tert-butyl 2-[benzyl-(2-chloro-3-phenoxypropyl)amino]acetate |
InChI |
InChI=1S/C22H28ClNO3/c1-22(2,3)27-21(25)16-24(14-18-10-6-4-7-11-18)15-19(23)17-26-20-12-8-5-9-13-20/h4-13,19H,14-17H2,1-3H3 |
InChI 键 |
OFEFIFVFIGEAER-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)CN(CC1=CC=CC=C1)CC(COC2=CC=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


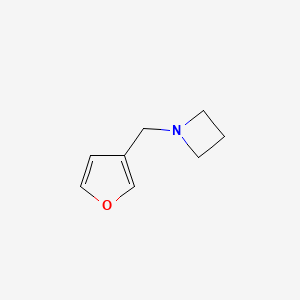
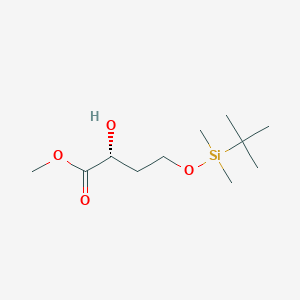
![6,8-Dibromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13682386.png)
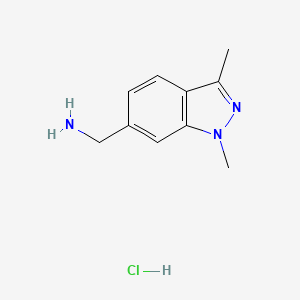
![6-(Bromomethyl)-8-fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13682400.png)
![Ethyl 4-Bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B13682412.png)
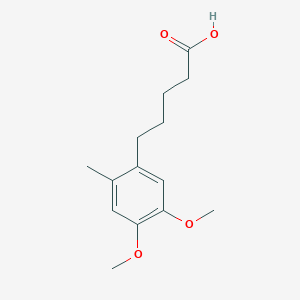
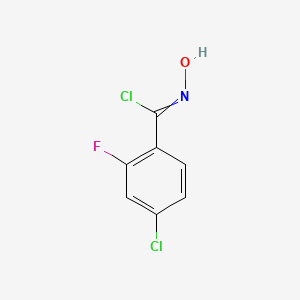
![Methyl 3-iodoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B13682433.png)
